4-Amino-3-mercaptobenzoic acid hydrochloride
Overview
Description
4-Amino-3-mercaptobenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a thiol group at the third position on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that mercaptobenzoic acid derivatives often interact with thiol and carboxylic groups .
Mode of Action
It’s known that 4-mercaptobenzoic acid, a related compound, forms self-assembled monolayers (sams) due to its thiol and carboxylic groups
Result of Action
It’s known that 4-mercaptobenzoic acid can be used for the development of surface-enhanced raman spectroscopy (sers) sensors , suggesting that 4-Amino-3-mercaptobenzoic acid hydrochloride might have similar applications.
Action Environment
It’s known that the performance of 4-mercaptobenzoic acid in colorimetric applications can be enhanced with increasing concentration , suggesting that the concentration of this compound might similarly influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-mercaptobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Thiol Group Introduction:
The overall reaction can be summarized as follows: [ \text{4-Nitrobenzoic acid} \xrightarrow{\text{Reduction}} \text{4-Aminobenzoic acid} \xrightarrow{\text{Thiol Introduction}} \text{4-Amino-3-mercaptobenzoic acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-mercaptobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3-mercaptobenzoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the fabrication of sensors and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-mercaptobenzoic acid
- 4-Amino-3-fluorobenzoic acid
- 4-Amino-3-hydroxybenzoic acid
Uniqueness
4-Amino-3-mercaptobenzoic acid hydrochloride is unique due to the presence of both an amino and a thiol group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-amino-3-sulfanylbenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,11H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKUQNGATAJKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697193 | |
Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-66-0 | |
Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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